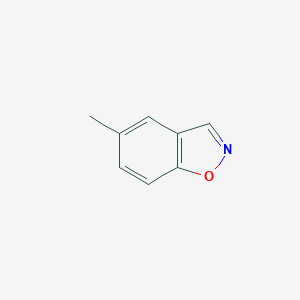
5-Methyl-1,2-benzoxazole
Descripción general
Descripción
5-Methyl-1,2-benzoxazole is a chemical compound with the molecular weight of 133.15 . It is a liquid at room temperature and has a tobacco type odor and a nutty type flavor .
Synthesis Analysis
Benzoxazoles, including this compound, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular structure of this compound was confirmed by IR, 1H/13C-NMR, and mass spectral studies .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized using various compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho-esters, amongst others .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
5-HT3 Receptor Partial Agonists
Benzoxazole derivatives, including those with substitutions at the 5-position such as 5-Methyl-1,2-benzoxazole, have shown potential as partial agonists for the 5-HT3 receptor. This receptor is a target for the treatment of irritable bowel syndrome (IBS) without the side effect of constipation (Sato et al., 1998).
Antimicrobial Activity
Some benzoxazole derivatives, including 5-methyl variants, exhibit broad-spectrum antibacterial activity. These compounds have been effective against both Gram-positive and Gram-negative bacteria as well as C. albicans, offering a potential avenue for novel antimicrobial drugs (Yalcin et al., 1990).
PET Imaging
Carbon-11 labeled benzoxazole derivatives are being investigated as potential PET (Positron Emission Tomography) radioligands for imaging 5-HT(3) receptors, which are significant in studying brain, heart, and cancer diseases. This highlights the role of benzoxazole derivatives in biomedical imaging (Gao et al., 2008).
Synthesis and Antimicrobial Evaluation
The synthesis of novel benzoxazole derivatives and their evaluation for antimicrobial activity further underscores the potential of these compounds in treating bacterial infections. This research indicates the bio-potential of benzoxazole derivatives in combating various microbial strains (Balaswamy et al., 2012).
Thermochemical Studies
The thermochemical properties of benzoxazole and its derivatives, such as this compound, have been studied to understand their energetic behavior in different states. This has implications in material science and pharmaceutical formulations (Silva et al., 2013).
Eukaryotic Topoisomerase II Inhibitors
Some benzoxazole derivatives, including 5-methyl variants, have been identified as inhibitors of eukaryotic DNA topoisomerase II, an enzyme crucial for DNA replication. This suggests their potential use in developing anti-cancer therapies (Pınar et al., 2004).
Electrochemistry and Chemiluminescence
Benzoxazole derivatives are also explored in photonics and electronics due to their efficient luminescent properties. Their electrochemical and electrogenerated chemiluminescence properties in nonaqueous media have been studied, demonstrating their potential in developing new optical and electronic materials (Zhao et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBEIXHMHVGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611240 | |
| Record name | 5-Methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10531-77-8 | |
| Record name | 5-Methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




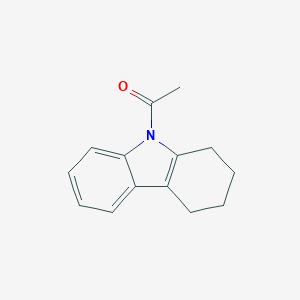
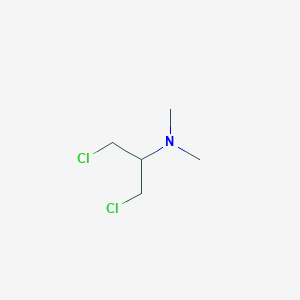
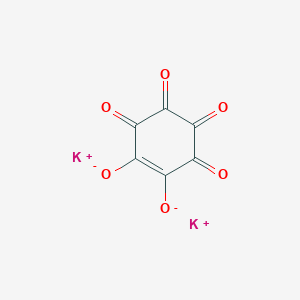


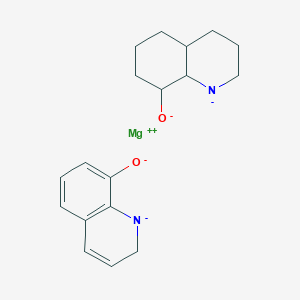
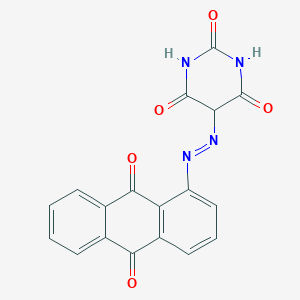
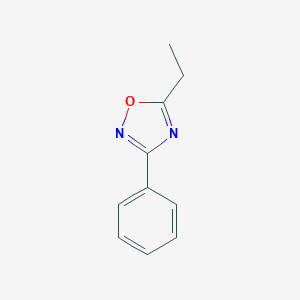

![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)


